molecular formula C12H10O B1428331 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol CAS No. 287389-48-4

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol

Cat. No.: B1428331
CAS No.: 287389-48-4
M. Wt: 176.16 g/mol
InChI Key: LLEMOWNGBBNAJR-QBTRQFLCSA-N
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Description

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol, also known as [1,1′-Biphenyl]-2-ol-13C6, is a stable isotope-labeled compound. It is a phenolic compound where six carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-13C6-phenol typically involves the introduction of carbon-13 into the phenol structure. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the reaction. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods: Industrial production of 2-Phenyl-13C6-phenol involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process is optimized to achieve high yields and purity, with isotopic purity reaching 99 atom % 13C. The production process is carefully monitored to maintain the integrity of the carbon-13 labeling .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-13C6-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl-13C6-phenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Comparison: 2-Phenyl-13C6-phenol is unique due to its biphenyl structure, which provides additional sites for substitution and interaction compared to simpler phenolic compounds like Phenol-13C6. This makes it more versatile in various applications, particularly in studies involving complex reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1+1,2+1,3+1,6+1,7+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMOWNGBBNAJR-QBTRQFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745800
Record name (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-48-4
Record name (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-48-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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